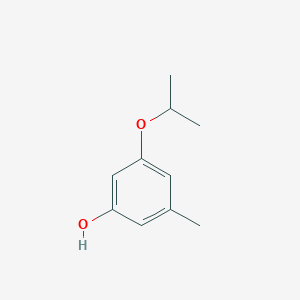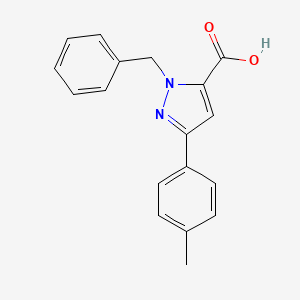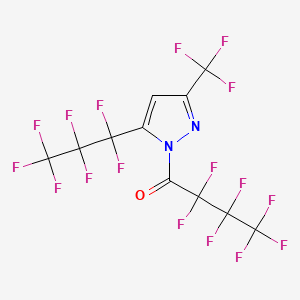![molecular formula C53H94N2NiO15+ B3044032 Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1) CAS No. 231615-77-3](/img/structure/B3044032.png)
Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)
Overview
Description
1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] nitrilotriacetic acid (NTA) (18:1 DGS-NTA(Ni)) is a conjugated phospholipid that contains nickel. NTA chelates with four of the six coordination sites present in nickel ion.
Scientific Research Applications
1. Structural and Magnetic Properties
Nickelate complexes exhibit fascinating structural and magnetic properties, as observed in various studies. For instance, nickelate complexes with 1,3-dithiosquarate (1,3-dtsq) ligands have been synthesized, revealing unique crystal structures and magnetic properties. These complexes often display octahedral coordination geometries around the nickel atoms, involving various ligands. Such structural features are crucial in understanding the magnetic interactions within these complexes (Calatayud et al., 1996).
2. Synthesis and Reactions in Organic Chemistry
In the realm of organic chemistry, nickelate complexes play a significant role in various synthetic processes. For example, the synthesis and reactions of specific nickelate complexes have been studied to understand their behavior in different organic transformations. These studies are crucial for developing new synthetic methodologies in organic chemistry and understanding the reaction mechanisms involved (Hidalgo et al., 1992).
3. Role in Catalysis
Nickelate complexes have been explored for their potential as catalysts in various chemical reactions. Their unique structural features and electronic properties make them suitable candidates for catalyzing different types of chemical transformations. The study of these complexes as catalysts contributes to the development of more efficient and sustainable chemical processes (Krupičková et al., 1992).
4. Coordination Chemistry and Ligand Interactions
Nickelate complexes are also significant in the study of coordination chemistry, particularly in understanding the interactions between metal ions and ligands. The coordination modes and ligand interactions of these complexes provide insights into the principles of coordination chemistry, which are fundamental to various fields, including biochemistry and materials science (Vaira et al., 1998).
properties
IUPAC Name |
2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+3;;/p-2/b19-17+,20-18+;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUGEKZSSFUKW-CSFLCUTQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.O.O.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.O.O.[Ni+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H94N2NiO15+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)



![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)



![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)


